molecular formula C17H26O3 B1246802 (3S,9R,10R)-Panaxytriol

(3S,9R,10R)-Panaxytriol

Cat. No.: B1246802
M. Wt: 278.4 g/mol
InChI Key: RDIMTXDFGHNINN-GVDBMIGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,9R,10R)-panaxytriol is a long-chain fatty alcohol. It has a role as a metabolite.

Scientific Research Applications

Antitumor Properties

(3S,9R,10R)-Panaxytriol, a component of Panax ginseng, exhibits notable antitumor activities. Research has shown it to have significant effects on tumor cell growth inhibition and induction of cell cycle arrest. For instance, in a study on the P388D1 mouse lymphoma cell line, panaxytriol demonstrated time- and dose-dependent cytotoxicity, significantly inhibiting DNA synthesis and inducing G2/M cell cycle arrest (Kim et al., 2002). Another study indicated its growth-inhibitory activity against several tumor cell lines (Matsunaga et al., 1989).

Enzyme Induction in Human Cells

Panaxytriol is also known for its ability to induce enzymes in human cells. It activates the Nrf2-ARE signaling pathway, leading to the transcription of cytoprotective enzymes. This has implications in treating neurodegenerative diseases and cancer (Halim et al., 2008).

Effects on Microglial Cell Activation

Research on BV-2 microglial cells indicated that panaxytriol suppresses lipopolysaccharide (LPS)-induced activation of these cells. It inhibits the mRNA expression of proinflammatory cytokines and NF-κB nuclear translocation, suggesting its potential in modulating brain inflammation and neuronal health (Hiramatsu et al., 2021).

Cytochrome P450 3A4 Regulation

Panaxytriol has been shown to affect the cytochrome P450 3A4 (CYP3A4) enzyme via the pregnane X receptor (PXR) regulatory pathway. This interaction may have implications for drug metabolism and interactions (Wu et al., 2019).

Mitochondrial Respiration Inhibition

Studies have found that panaxytriol can inhibit mitochondrial respiration, disrupting cellular energy balance. This mechanism contributes to its cytotoxic effects on cancer cells, making it a potential therapeutic agent in cancer treatment (Matsunaga et al., 1995).

Potentiation of Mitomycin C Cytotoxicity

Panaxytriol has been reported to potentiate the cytotoxic effects of mitomycin C on tumor cells. This synergistic interaction suggests its potential use in combination therapy for enhanced anticancer efficacy (Matsunaga et al., 2004).

Properties

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

(3S,9R,10R)-heptadec-1-en-4,6-diyne-3,9,10-triol

InChI

InChI=1S/C17H26O3/c1-3-5-6-7-10-13-16(19)17(20)14-11-8-9-12-15(18)4-2/h4,15-20H,2-3,5-7,10,13-14H2,1H3/t15-,16+,17+/m0/s1

InChI Key

RDIMTXDFGHNINN-GVDBMIGSSA-N

Isomeric SMILES

CCCCCCC[C@H]([C@@H](CC#CC#C[C@H](C=C)O)O)O

Canonical SMILES

CCCCCCCC(C(CC#CC#CC(C=C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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